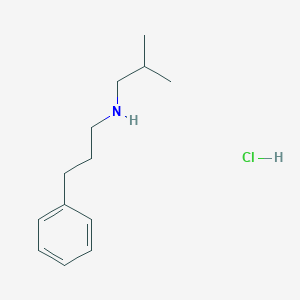

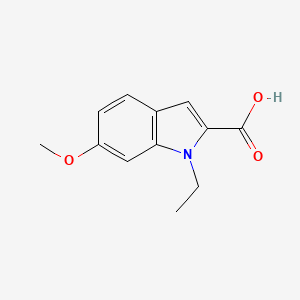

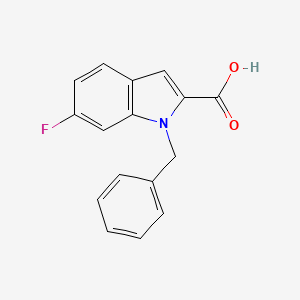

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their wide range of chemical and biological properties . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The molecular formula of “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” is C16H12FNO2 . The molecular weight of this compound is 269.27 .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, compounds like methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate have demonstrated inhibitory activity against influenza A . Therefore, “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the development of new antiviral drugs.

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” could be explored for its potential use in treating inflammatory conditions.

Anticancer Applications

Indole derivatives have shown promise in anticancer research . The compound “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the development of new anticancer drugs.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This suggests that “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” could be explored for its potential use as an antioxidant.

Antimicrobial Activity

Indole derivatives have shown significant antimicrobial activity . Therefore, “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the development of new antimicrobial drugs.

Antidiabetic Applications

Indole derivatives have shown promise in antidiabetic research . The compound “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the development of new antidiabetic drugs.

Antimalarial Properties

Indole derivatives have been found to possess antimalarial properties . This suggests that “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” could be explored for its potential use in treating malaria.

Anticholinesterase Activities

Indole derivatives have shown significant anticholinesterase activities . Therefore, “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” could potentially be used in the development of new drugs for conditions like Alzheimer’s disease.

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid is the HIV-1 integrase , a key enzyme in the life cycle of the HIV-1 virus . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid inhibits the strand transfer of the HIV-1 integrase . The indole nucleus of the compound is observed to chelate with two Mg^2+ ions within the active site of the integrase . This interaction impairs the ability of the virus to integrate its genetic material into the host cell’s DNA, effectively inhibiting viral replication .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The lipophilicity and water solubility of indole derivatives can influence their bioavailability .

Result of Action

The primary result of the action of 1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid is the inhibition of HIV-1 integrase, leading to a decrease in viral replication . This can potentially lead to a decrease in the viral load in HIV-infected individuals.

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, there is potential for further exploration and development of new therapeutic possibilities with “1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid” and its derivatives.

properties

IUPAC Name |

1-benzyl-6-fluoroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO2/c17-13-7-6-12-8-15(16(19)20)18(14(12)9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAKKTIUUULFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC3=C2C=C(C=C3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-6-fluoro-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Butan-2-yl)[(3-fluorophenyl)methyl]amine hydrochloride](/img/structure/B6344245.png)

![1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344250.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344252.png)

![2-{[(Butan-2-yl)amino]methyl}-6-ethoxyphenol hydrochloride](/img/structure/B6344275.png)

![4-{[(Butan-2-yl)amino]methyl}-2,6-dimethoxyphenol hydrochloride](/img/structure/B6344283.png)

amine hydrochloride](/img/structure/B6344296.png)

![3-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344298.png)

![4-{[(2-Methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6344303.png)